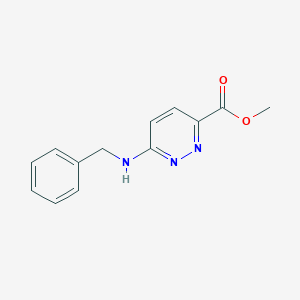

Methyl 6-(benzylamino)pyridazine-3-carboxylate

Description

Methyl 6-(benzylamino)pyridazine-3-carboxylate is a pyridazine derivative characterized by a benzylamino substituent at the 6-position and a methyl ester group at the 3-position of the pyridazine ring. Its synthesis typically involves nucleophilic substitution reactions starting from methyl 6-chloro-3-pyridazinecarboxylate, where the chlorine atom is replaced by benzylamine under controlled conditions . This compound serves as a key intermediate in medicinal chemistry for developing bioactive molecules, particularly those targeting central nervous system (CNS) receptors or antimicrobial pathways .

The molecular formula is C₁₃H₁₃N₃O₂, with a molecular weight of 243.26 g/mol. Its structure combines the planar pyridazine core with a hydrophobic benzyl group, influencing solubility and reactivity.

Properties

IUPAC Name |

methyl 6-(benzylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-13(17)11-7-8-12(16-15-11)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIXFDHWZSSNJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 6-(benzylamino)pyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with benzylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl 6-(benzylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridazine derivatives with potential biological activities .

Scientific Research Applications

Pharmaceutical Potential

- Anticancer Activity : Preliminary studies suggest that methyl 6-(benzylamino)pyridazine-3-carboxylate may exhibit anticancer properties similar to other compounds in its class. For instance, compounds with similar structures have shown effective binding to proteins involved in cancer pathways, indicating potential as an anticancer agent .

- Receptor Binding Studies : Research indicates that similar compounds can act as antagonists for adenosine receptors, which are crucial in various physiological processes including cancer progression. Molecular docking studies have provided insights into how these compounds interact with adenosine receptors, suggesting that this compound may also bind effectively to these targets .

- Antitubercular Activity : There is emerging evidence that pyridazine derivatives can possess antitubercular properties. Compounds structurally related to this compound have been shown to be active against Mycobacterium tuberculosis without cross-resistance to conventional antituberculosis drugs .

Comparative Studies

A comparative analysis of this compound with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 6-methoxypyridazine-3-carboxylate | 0.92 | Contains a methoxy group instead of benzylamino |

| Methyl 6-butylaminopyridazine-3-carboxylate | 0.90 | Features a butyl group affecting lipophilicity |

| Ethyl 5-methoxy-1H-pyrazole-3-carboxylate | 0.85 | Different ring structure (pyrazole vs pyridazine) |

| Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | 0.81 | Hydroxyl group adds polarity |

These comparisons highlight the unique nature of this compound due to its specific benzylamino substitution and pyridazine core, which may influence its biological activity differently compared to others in its class.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyridazine derivatives:

- In Vitro Anticancer Studies : A series of pyridazines were evaluated against various cancer cell lines, demonstrating significant inhibitory activity and potential for further development as anticancer agents .

- Molecular Docking Simulations : These simulations have shown that subtle changes in ligand substitution can lead to significant differences in binding affinities, emphasizing the importance of structural modifications in enhancing biological activity .

- Mechanism of Action Investigations : Research has indicated that certain derivatives can induce apoptosis in cancer cells through specific pathways, providing a rationale for their use as therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 6-(benzylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 6-(benzylamino)pyridazine-3-carboxylate with structurally analogous pyridazine derivatives, highlighting differences in substituents, physicochemical properties, and biological activity:

Key Observations:

Substituent Effects on Solubility: The benzylamino group enhances hydrophobicity, limiting aqueous solubility compared to the methylamino analogue, which is more polar and soluble in methanol or DMSO . Piperidinyl derivatives exhibit intermediate lipophilicity, making them suitable for blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity: this compound derivatives show affinity for benzodiazepine receptors, suggesting applications in anxiety or seizure disorders . Piperidinyl and cyclopropylamino analogues are less studied but have been screened for antibacterial and antiparasitic activity due to their heterocyclic scaffolds .

Synthetic Utility :

- Brominated derivatives (e.g., methyl 6-bromopyridazine-3-carboxylate) are critical intermediates for Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups .

Biological Activity

Methyl 6-(benzylamino)pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a benzylamino group at the 6-position and a methyl ester at the 3-position. This specific substitution pattern is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance, it may inhibit certain kinases or enzymes that play a role in cancer cell proliferation and survival. The precise molecular targets can vary depending on the specific biological activity being investigated .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| HT-29 (Colon) | 20 |

The mechanism of action involves inducing apoptosis in cancer cells, as evidenced by increased annexin V positivity in treated cells, indicating early and late apoptosis .

Case Studies

- Antimicrobial Efficacy : A study comparing the efficacy of this compound against standard antibiotics revealed that it possesses comparable activity against resistant strains of bacteria, highlighting its potential as an alternative treatment option.

- Anticancer Mechanisms : In a series of experiments involving human breast cancer cell lines, compounds similar to this compound were shown to significantly alter cell cycle progression, leading to G2/M phase arrest and increased apoptosis rates .

Comparative Analysis with Related Compounds

This compound can be compared with other pyridazine derivatives to understand its unique properties:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Pyridazine-3-carboxylic acid | Limited antimicrobial | Lacks benzylamino group |

| 6-(Aminomethyl)pyridazine-3-carboxylate | Moderate anticancer | Contains aminomethyl instead of benzylamino |

| 6-(Phenylamino)pyridazine-3-carboxylate | Variable pharmacological | Different substitution on the amino group |

This comparison underscores the importance of specific functional groups in modulating biological activities .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 6-(benzylamino)pyridazine-3-carboxylate?

The compound can be synthesized via multi-step reactions involving esterification and benzylamine coupling. For example, analogous pyridazine derivatives are synthesized by treating aminopyridazine precursors with benzylating agents (e.g., benzyl chloride) under basic conditions, followed by esterification using methyl chloroformate. Key steps often include protecting group strategies and purification via column chromatography or recrystallization .

Q. How is this compound characterized analytically?

Characterization typically involves:

- LCMS : To confirm molecular weight (e.g., observed m/z values matching calculated [M+H]+) and assess purity .

- HPLC : Retention times under specific conditions (e.g., SMD-TFA05 or SMD-TFA50 gradients) help verify compound identity and monitor reaction progress .

- NMR : ¹H and ¹³C NMR spectra provide structural confirmation, such as peaks corresponding to the benzylamino group (δ ~4.5 ppm for CH₂) and ester carbonyl (δ ~165-170 ppm) .

Q. What are the solubility and stability properties of this compound under laboratory conditions?

Methyl esters like this derivative are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Stability studies suggest susceptibility to hydrolysis under alkaline conditions, requiring storage at low temperatures (2–8°C) in inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions influence regioselectivity in the synthesis of pyridazine derivatives?

Regioselectivity in pyridazine functionalization depends on:

- Catalytic systems : Transition metals (e.g., Pd or Cu) in cross-coupling reactions can direct substitution patterns .

- Steric and electronic effects : Electron-withdrawing groups (e.g., esters) on the pyridazine ring may direct benzylamine coupling to the 6-position via resonance stabilization .

- Temperature and solvent : Higher temperatures (e.g., refluxing THF) may favor thermodynamic control over kinetic pathways .

Q. What strategies are effective in resolving isomeric byproducts during synthesis?

Isomer separation can be achieved via:

- Preparative HPLC : Using reverse-phase columns with gradients optimized for polar aromatic compounds .

- Crystallization : Differential solubility of isomers in solvent mixtures (e.g., ethyl acetate/hexane) .

- Chiral chromatography : If enantiomers form due to stereogenic centers in the benzylamino group .

Q. How does the benzylamino group impact the compound’s reactivity in downstream modifications?

The benzylamino group can:

- Act as a nucleophile in alkylation or acylation reactions (e.g., forming urea derivatives with isothiocyanates) .

- Participate in hydrogen bonding, influencing crystallinity or biological activity (e.g., binding to enzyme active sites) .

- Require protection (e.g., Boc groups) during further functionalization to prevent undesired side reactions .

Q. What mechanistic insights can be gained from kinetic studies of ester hydrolysis in this compound?

Hydrolysis of the methyl ester (e.g., using LiOH or NaOH) can be monitored via:

- Kinetic assays : Tracking ester degradation via HPLC or UV-Vis spectroscopy at λ ~260 nm .

- pH dependence : Faster hydrolysis under alkaline conditions due to nucleophilic attack by hydroxide ions .

- Activation energy calculations : Arrhenius plots derived from temperature-dependent rate constants .

Methodological Considerations

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Flow chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions in multi-step syntheses .

- Catalyst screening : Ligand-accelerated catalysis (e.g., Pd/XPhos systems) enhances coupling efficiency .

- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling precise endpoint determination .

Q. What analytical techniques are critical for assessing batch-to-batch consistency?

- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., exact mass matching within 5 ppm) .

- X-ray crystallography : Resolves structural ambiguities, particularly for polymorphic forms .

- Stability-indicating assays : Forced degradation studies (e.g., exposure to heat, light, or humidity) identify degradation products .

Q. How can computational modeling aid in predicting the compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.